molecular formula C11H9NO2 B12081460 2-Furancarboxaldehyde, 5-(3-aminophenyl)-

2-Furancarboxaldehyde, 5-(3-aminophenyl)-

Cat. No.: B12081460
M. Wt: 187.19 g/mol
InChI Key: CDNOQDKMUZICET-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(3-aminophenyl)- is an organic compound with the molecular formula C11H9NO2 It is characterized by a furan ring substituted with a carboxaldehyde group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- typically involves the reaction of 5-bromo-2-furancarboxaldehyde with 3-aminophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-Furancarboxaldehyde, 5-(3-aminophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(3-aminophenyl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-(3-aminophenyl)-2-furancarboxylic acid.

    Reduction: 5-(3-aminophenyl)-2-furanmethanol.

    Substitution: A variety of substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-(3-aminophenyl)- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-(3-aminophenyl)- is unique due to the presence of both an aldehyde group and an aminophenyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of complex molecules.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-(3-aminophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H,12H2

InChI Key

CDNOQDKMUZICET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(O2)C=O

Origin of Product

United States

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